molecular formula C20H16N2O5S4 B285031 N-(4-{4-[(2-thienylsulfonyl)amino]phenoxy}phenyl)-2-thiophenesulfonamide

N-(4-{4-[(2-thienylsulfonyl)amino]phenoxy}phenyl)-2-thiophenesulfonamide

Cat. No. B285031
M. Wt: 492.6 g/mol
InChI Key: BCKQLVUJGRSIMY-UHFFFAOYSA-N
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Description

N-(4-{4-[(2-thienylsulfonyl)amino]phenoxy}phenyl)-2-thiophenesulfonamide, also known as compound 1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammatory disorders, and autoimmune diseases. The compound has shown promising results in preclinical studies and is now being evaluated in clinical trials.

Mechanism of Action

The mechanism of action of N-(4-{4-[(2-thienylsulfonyl)amino]phenoxy}phenyl)-2-thiophenesulfonamide 1 is not fully understood, but it is believed to inhibit the activity of several enzymes and signaling pathways that are involved in the pathogenesis of various diseases. The N-(4-{4-[(2-thienylsulfonyl)amino]phenoxy}phenyl)-2-thiophenesulfonamide has been shown to inhibit the activity of tyrosine kinases, phosphodiesterases, and phosphoinositide 3-kinases, which are involved in cell proliferation, differentiation, and survival. The N-(4-{4-[(2-thienylsulfonyl)amino]phenoxy}phenyl)-2-thiophenesulfonamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit cell proliferation, induce apoptosis, and reduce angiogenesis in cancer cells. In inflammatory disorders, the N-(4-{4-[(2-thienylsulfonyl)amino]phenoxy}phenyl)-2-thiophenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In autoimmune diseases, the N-(4-{4-[(2-thienylsulfonyl)amino]phenoxy}phenyl)-2-thiophenesulfonamide has been shown to reduce the activity of autoreactive T cells and improve the symptoms of the disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-{4-[(2-thienylsulfonyl)amino]phenoxy}phenyl)-2-thiophenesulfonamide 1 is its specificity and potency in inhibiting the activity of enzymes and signaling pathways that are involved in the pathogenesis of various diseases. The N-(4-{4-[(2-thienylsulfonyl)amino]phenoxy}phenyl)-2-thiophenesulfonamide has been shown to have minimal off-target effects and has a favorable pharmacokinetic profile. However, one of the limitations of the N-(4-{4-[(2-thienylsulfonyl)amino]phenoxy}phenyl)-2-thiophenesulfonamide is its solubility and stability, which can affect its bioavailability and efficacy in in vivo studies.

Future Directions

There are several future directions for the development of N-(4-{4-[(2-thienylsulfonyl)amino]phenoxy}phenyl)-2-thiophenesulfonamide 1. One of the directions is to optimize the synthesis method to improve the yield and purity of the N-(4-{4-[(2-thienylsulfonyl)amino]phenoxy}phenyl)-2-thiophenesulfonamide. Another direction is to evaluate the efficacy of the N-(4-{4-[(2-thienylsulfonyl)amino]phenoxy}phenyl)-2-thiophenesulfonamide in clinical trials for various diseases. The N-(4-{4-[(2-thienylsulfonyl)amino]phenoxy}phenyl)-2-thiophenesulfonamide can also be modified to improve its solubility and stability, and to increase its selectivity and potency. Furthermore, the N-(4-{4-[(2-thienylsulfonyl)amino]phenoxy}phenyl)-2-thiophenesulfonamide can be used in combination with other drugs to enhance its therapeutic efficacy and to reduce drug resistance.

Synthesis Methods

The synthesis of N-(4-{4-[(2-thienylsulfonyl)amino]phenoxy}phenyl)-2-thiophenesulfonamide 1 involves a series of chemical reactions starting from commercially available starting materials. The detailed synthesis method has been described in several research papers and patents. In brief, the synthesis involves the coupling of 2-thiophenesulfonamide with 4-aminophenol, followed by the reaction with 2-thienylsulfonyl chloride to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of the N-(4-{4-[(2-thienylsulfonyl)amino]phenoxy}phenyl)-2-thiophenesulfonamide.

Scientific Research Applications

Compound 1 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in the pathogenesis of cancer, inflammatory disorders, and autoimmune diseases. The N-(4-{4-[(2-thienylsulfonyl)amino]phenoxy}phenyl)-2-thiophenesulfonamide has been evaluated in preclinical studies using cell lines and animal models, and has shown promising results in inhibiting tumor growth, reducing inflammation, and improving autoimmune symptoms.

properties

Molecular Formula

C20H16N2O5S4

Molecular Weight

492.6 g/mol

IUPAC Name

N-[4-[4-(thiophen-2-ylsulfonylamino)phenoxy]phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C20H16N2O5S4/c23-30(24,19-3-1-13-28-19)21-15-5-9-17(10-6-15)27-18-11-7-16(8-12-18)22-31(25,26)20-4-2-14-29-20/h1-14,21-22H

InChI Key

BCKQLVUJGRSIMY-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4

Origin of Product

United States

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